(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
CAS No.: 130194-96-6
Cat. No.: VC3695052
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130194-96-6 |
|---|---|
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | methyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
| Standard InChI | InChI=1S/C16H19NO2/c1-11(12-6-4-3-5-7-12)17-14-9-8-13(10-14)15(17)16(18)19-2/h3-9,11,13-15H,10H2,1-2H3 |
| Standard InChI Key | PWUWUKQPSOGOPL-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3 |
| Canonical SMILES | CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3 |
Introduction
Structural Characteristics and Properties
Molecular Structure
(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate features several key structural elements that define its chemical identity and reactivity:
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A 2-azabicyclo[2.2.1]hept-5-ene core skeleton
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A methyl carboxylate group at position 3 with (S) stereochemistry
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A (R)-1-phenylethyl substituent at the nitrogen atom (position 2)
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Specific stereochemistry at positions 1 (S), 3 (S), and 4 (R)
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A carbon-carbon double bond between positions 5 and 6
This structure bears close similarity to (1S,3S,4R)-ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, differing only in the ester group (methyl versus ethyl) . The core 2-azabicyclo[2.2.1]hept-5-ene structure is shared with other compounds such as 2-azabicyclo[2.2.1]hept-5-en-3-one (also known as vince lactam), which has been extensively studied for its applications in medicinal chemistry .
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following properties can be estimated:
The compound's reactivity is primarily influenced by three functional elements: the nitrogen atom with its phenylethyl substituent, the methyl carboxylate group, and the carbon-carbon double bond. The nitrogen atom, though tertiary, retains some nucleophilic character, while the ester group presents opportunities for various transformations. The alkene functionality provides a site for addition reactions, potentially enabling further structural modifications.
Synthetic Methodologies
Diels-Alder Approach
A promising synthetic strategy would likely involve a Diels-Alder reaction as a key step, similar to methods used for related 2-azabicyclo compounds. The patent literature describes a process for preparing 2-azabicyclo[2.2.1]hept-5-en-3-one via a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolytic cleavage . This approach constructs the bicyclic framework in a stereocontrolled manner. A modified version of this approach could potentially be adapted for our target compound.
The synthetic sequence might involve:
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Diels-Alder reaction to establish the bicyclic skeleton
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Introduction of the nitrogen functionality at position 2
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Stereoselective installation of the methyl carboxylate group
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Attachment of the (R)-1-phenylethyl group to the nitrogen atom
Modification of Vince Lactam
Another viable approach could involve chemical modification of 2-azabicyclo[2.2.1]hept-5-en-3-one (vince lactam) :
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Stereoselective reduction of the ketone to introduce the appropriate stereochemistry
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Conversion to the methyl ester through appropriate reagents
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Stereoselective introduction of the (R)-1-phenylethyl group at the nitrogen atom
Stereochemical Considerations
The synthesis of (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate presents significant stereochemical challenges, requiring careful control of multiple stereogenic centers. Several approaches could address these challenges:
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Use of chiral catalysts or chiral auxiliaries
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Employment of substrate-controlled stereoselectivity
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Resolution techniques if stereoselective synthesis proves challenging
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Exploitation of the bicyclic structure's inherent stereochemical preferences
Structural Relationships
Comparison with Structural Analogs
Understanding the relationship between (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and structurally related compounds provides valuable insights into its potential properties and applications:
Significance of Structural Features
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The azabicyclic core: Provides structural rigidity and defined spatial arrangement of functional groups, which can be important for specific molecular recognition in biological systems.
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The methyl carboxylate group: Serves as a versatile functional handle for further chemical transformations and may contribute to potential binding interactions.
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The (R)-1-phenylethyl substituent: Creates a chiral environment around the nitrogen atom, which could influence stereoselectivity in reactions and potentially affect biological activity.
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The carbon-carbon double bond: Provides a site for various transformations such as hydrogenation, epoxidation, or functionalization, enabling further structural diversification.
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The specific stereochemistry: Defines the three-dimensional arrangement of all functional groups, which is crucial for any structure-specific interactions.
Medicinal Chemistry Relevance
Relationship to Bioactive Compounds
The structural elements present in (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate connect it to compounds with established medicinal chemistry applications:
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Connection to nucleoside analogs: Related compounds have been used in the synthesis of carbocyclic nucleoside analogs with potential antiviral properties . The document specifically mentions: "2-Azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic lactam which is suitable as a starting material for the synthesis of carbocyclic nucleoside analogues... Such nucleoside analogs are of interest as potential antitumor agents because of their antiviral and chemotherapeutic properties" .
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Potential scaffold for drug development: The rigid bicyclic framework with multiple functionalization sites could serve as a scaffold for medicinal chemistry explorations.
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Stereochemical significance: The specific stereochemistry might be crucial for potential biological activity, as is often the case in drug-receptor interactions.
Analytical Considerations
Identification and Characterization
The identification and characterization of (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate would typically involve multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the phenylethyl group, methyl ester, and the olefinic protons.
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¹³C NMR would identify the ester carbonyl, olefinic carbons, and aromatic carbons.
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2D NMR techniques would help establish the stereochemical relationships.
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Mass Spectrometry:
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Expected molecular ion at m/z 257 (C₁₆H₁₉NO₂)
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Characteristic fragmentation patterns including loss of the methyl ester group and cleavage of the phenylethyl group.
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Infrared Spectroscopy:
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Strong C=O absorption around 1730-1750 cm⁻¹ for the methyl ester
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C=C stretching around 1620-1680 cm⁻¹
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C-N stretching around 1200-1350 cm⁻¹
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X-ray Crystallography:
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The ultimate method for confirming the absolute stereochemistry at all centers.
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Future Research Directions
Synthetic Methodology Development
Future research on (1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate could focus on developing improved synthetic methodologies:
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More efficient and stereoselective synthesis routes
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Scalable preparation methods for larger-scale applications
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Green chemistry approaches to minimize environmental impact
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One-pot multistep processes to streamline production
Application Exploration
Potential application-focused research directions include:
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Medicinal Chemistry Applications:
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Structure-activity relationship studies to explore biological activities
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Development as a scaffold for drug discovery
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Investigation as an intermediate in the synthesis of nucleoside analogs
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Synthetic Organic Chemistry Applications:
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Exploration as a chiral auxiliary in asymmetric synthesis
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Development as a building block for complex molecule synthesis
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Investigation of novel transformations of the functional groups present
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Catalysis Research:
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Potential development as a chiral ligand for asymmetric catalysis
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Exploration as an organocatalyst for stereochemically demanding transformations
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